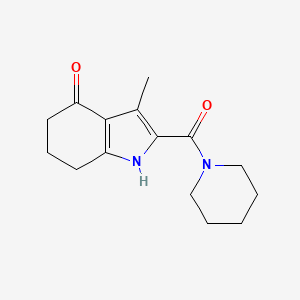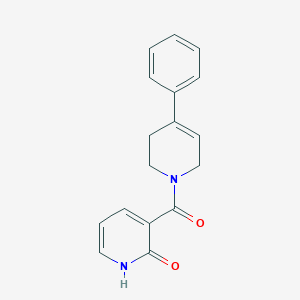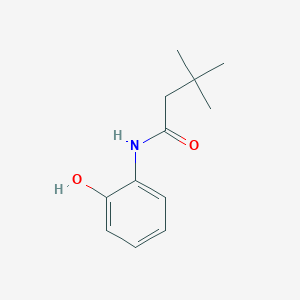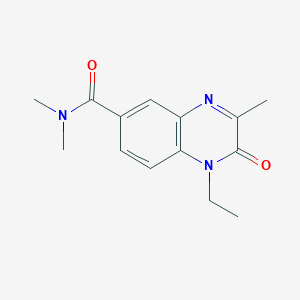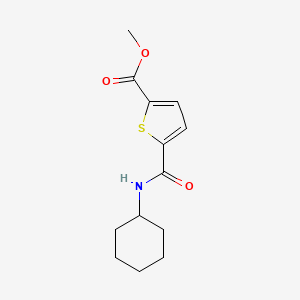
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. HMP is a derivative of the popular opioid analgesic, fentanyl, and has shown promising results in preclinical studies as a potent and selective mu-opioid receptor agonist.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has shown potential as a therapeutic agent for the treatment of pain and other related disorders. In preclinical studies, (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has demonstrated potent analgesic effects and has shown to be more effective than fentanyl in reducing pain. (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has also shown promise in the treatment of depression and anxiety disorders, as it has been shown to produce antidepressant-like effects in animal models.
Wirkmechanismus
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone exerts its analgesic effects by binding to and activating the mu-opioid receptor in the central nervous system. This results in the inhibition of pain signals and the release of endogenous opioids, leading to pain relief. (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has also been shown to produce sedative and euphoric effects, which are mediated by the activation of the delta-opioid receptor.
Biochemical and Physiological Effects:
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. In addition to its analgesic effects, (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has been shown to produce respiratory depression, miosis, and gastrointestinal effects. (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone has also been shown to have a high potential for abuse and dependence, similar to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone is its high potency and selectivity for the mu-opioid receptor. This makes it an attractive candidate for the development of new analgesic drugs with fewer side effects. However, the high potential for abuse and dependence of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone also presents a significant limitation for its use in lab experiments.
Zukünftige Richtungen
There is still much research to be done on (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone and its potential applications in medicinal chemistry. Some of the future directions for (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone include the development of new analogs with improved selectivity and reduced abuse potential, as well as the investigation of its potential as a treatment for other disorders such as depression and anxiety. Further research is also needed to better understand the biochemical and physiological effects of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone and its potential side effects.
Synthesemethoden
The synthesis of (2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-methylpiperidin-1-amine with 2-hydroxy-4-methoxybenzaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction proceeds through a one-pot condensation reaction, followed by reduction. The resulting product is a white crystalline powder with a melting point of 204-206°C.
Eigenschaften
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-7-15(8-6-10)14(17)12-4-3-11(18-2)9-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDGTNQHJVJHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)

